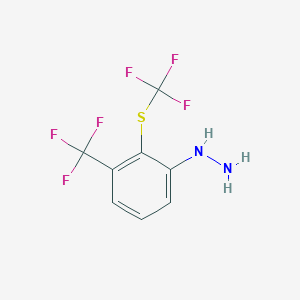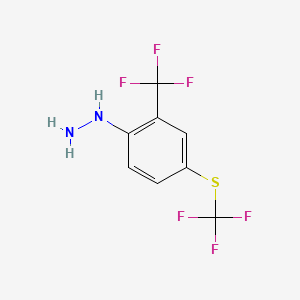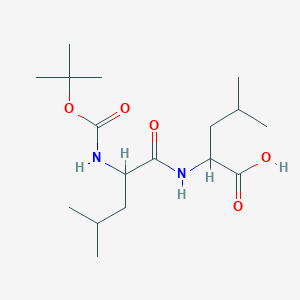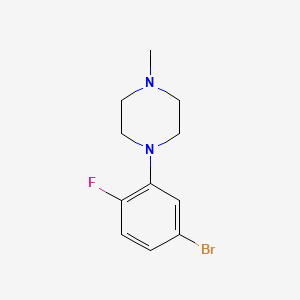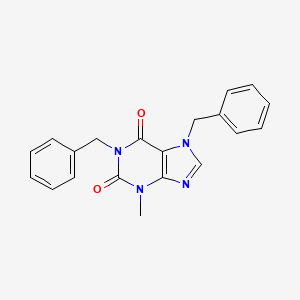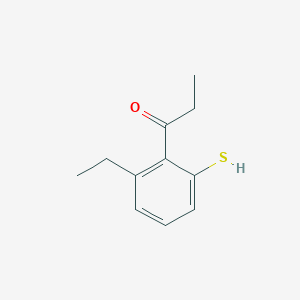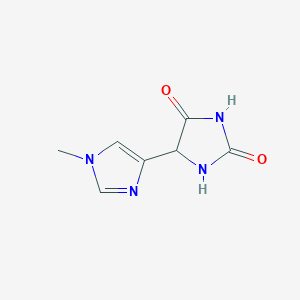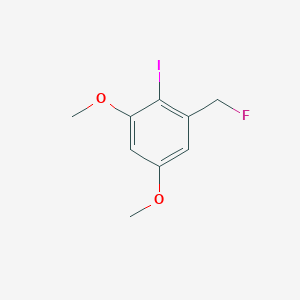
1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would require stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is used in several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the iodo and fluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison
1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This positioning can affect the compound’s chemical reactivity and biological activity compared to similar compounds. For example, the presence of the iodo group at the 2-position and the fluoromethyl group at the 3-position can lead to different reactivity patterns and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H10FIO2 |
|---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
1-(fluoromethyl)-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)9(11)8(4-7)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
YUWSKBLPBWCFJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)I)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


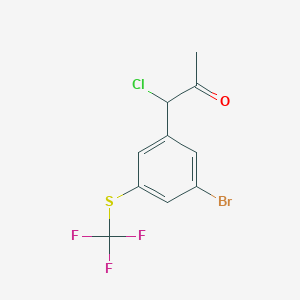
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)

